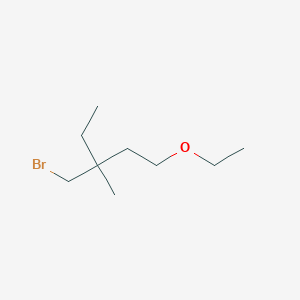

3-(Bromomethyl)-1-ethoxy-3-methylpentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

3-(bromomethyl)-1-ethoxy-3-methylpentane |

InChI |

InChI=1S/C9H19BrO/c1-4-9(3,8-10)6-7-11-5-2/h4-8H2,1-3H3 |

InChI Key |

FTYJLIZTQIEPNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCOCC)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 1 Ethoxy 3 Methylpentane

Retrosynthetic Analysis and Precursor Identification for 3-(Bromomethyl)-1-ethoxy-3-methylpentane

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic pathways. The two primary disconnections to consider are the carbon-oxygen bond of the ether and the carbon-bromine bond.

Disconnection of the C-O Ether Bond:

This disconnection, following the logic of the Williamson ether synthesis, leads to two synthons: an ethoxy cation equivalent and a 3-(bromomethyl)-3-methylpentan-1-oxide anion. The corresponding synthetic equivalents would be an ethyl halide (e.g., ethyl bromide or iodide) and the alcohol, 3-(bromomethyl)-3-methylpentan-1-ol.

Disconnection of the C-Br Bond:

Alternatively, disconnecting the carbon-bromine bond suggests a precursor alcohol, 1-ethoxy-3-(hydroxymethyl)-3-methylpentane. This precursor could then be subjected to a bromination reaction to install the bromide.

Further dissecting the backbone of these precursors, a key disconnection can be made at the quaternary carbon center. This suggests a Grignard-type reaction where an ethylmagnesium halide adds to a ketone, or a related nucleophilic addition to a carbonyl compound. For instance, the precursor alcohol 1-ethoxy-3-(hydroxymethyl)-3-methylpentane could be conceptually derived from the addition of an ethyl nucleophile to a suitably protected hydroxy-ketone.

Based on this analysis, a logical precursor for a multi-step synthesis is the readily available or easily synthesized alcohol, 3-methyl-1-pentanol (B47404). This molecule contains the core carbon skeleton which can be further functionalized to introduce the necessary ether and bromomethyl groups.

Classical Approaches to the Synthesis of this compound

Classical synthetic methods provide a foundational framework for the construction of this compound. These approaches typically involve sequential functional group transformations.

Bromination Strategies for Branched Alkanes Precursors

The introduction of a bromine atom onto a branched alkane precursor is a critical step. If the synthesis proceeds through an alcohol intermediate, such as 1-ethoxy-3-(hydroxymethyl)-3-methylpentane, the primary alcohol can be converted to a bromide. Standard brominating agents for primary alcohols include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction). These methods are generally effective for primary alcohols and proceed with minimal rearrangement.

However, if the precursor is a neopentyl-type alcohol, such as 2,2-dimethylpropan-1-ol, reaction with concentrated hydrobromic acid can lead to carbocation rearrangements. pearson.comdoubtnut.com For a precursor like 1-ethoxy-3-ethyl-3-methyl-1-pentanol (a tertiary alcohol), direct bromination would be challenging and likely to proceed via an Sₙ1 mechanism, leading to a mixture of products and potential elimination. Therefore, the bromination of a primary alcohol precursor is the more controlled and preferred classical approach.

Etherification Reactions for 1-ethoxy-3-methylpentane Moiety Formation

The formation of the ethoxy group is most classically achieved through the Williamson ether synthesis. wikipedia.orgscienceinfo.com This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, one could envision two main pathways:

Pathway A: Reaction of sodium 3-(bromomethyl)-3-methylpentan-1-oxide with ethyl iodide.

Pathway B: Reaction of sodium ethoxide with 1-bromo-3-(bromomethyl)-3-methylpentane.

Pathway A is likely to be more efficient as it involves a primary alkyl halide (ethyl iodide). Pathway B would require the synthesis of a di-bromo intermediate, and the primary bromide at the 1-position would be the target for substitution. However, steric hindrance around the alkoxide in Pathway A, due to the branched structure, could slow down the reaction. The choice of a polar aprotic solvent like DMF or DMSO can help to accelerate the Sₙ2 reaction. jk-sci.com

It is important to note that if a secondary or tertiary alkyl halide is used in a Williamson ether synthesis, elimination reactions (E2) become a significant competing pathway, especially with a strong base like an alkoxide. scienceinfo.com

Multi-Step Conversions from Readily Available Starting Materials

A plausible multi-step synthesis of this compound can be designed starting from 3-methyl-1-pentanol. A hypothetical synthetic sequence is outlined below:

Protection of the alcohol: The primary alcohol of 3-methyl-1-pentanol is protected with a suitable protecting group, for example, as a tetrahydropyranyl (THP) ether, to prevent it from reacting in subsequent steps.

Introduction of the hydroxymethyl group: The protected ether can then be subjected to a sequence of reactions to introduce a hydroxymethyl group at the 3-position. This could potentially be achieved through a series of steps involving halogenation at the tertiary carbon, followed by conversion to a Grignard reagent and reaction with formaldehyde. However, selective halogenation at the tertiary position can be challenging.

Etherification: The protected alcohol is deprotected, and the resulting diol is selectively etherified at the primary hydroxyl group with an ethyl group, for instance, using sodium hydride and ethyl iodide.

Bromination: The remaining primary alcohol is then converted to the corresponding bromide using a reagent like PBr₃.

An alternative approach could start with the synthesis of a tertiary alcohol like 3-ethyl-3-pentanol, which can be prepared via a Grignard reaction between ethylmagnesium bromide and diethyl carbonate. prepchem.com Subsequent functionalization of the ethyl groups would be necessary to introduce the ether and bromide functionalities, which would be a complex and likely low-yielding process.

Advanced and Catalytic Synthetic Routes to this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules, often employing transition metal catalysts.

Transition Metal-Catalyzed Coupling Reactions for Branched Structures

Transition metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of the branched structure of this compound, catalytic methods could be envisioned for the key bond-forming steps.

C-H Functionalization: A highly attractive and atom-economical approach would be the direct C-H functionalization of a simpler precursor. For example, a catalytic system could potentially activate a specific C-H bond in a molecule like 1-ethoxy-3-methylpentane, allowing for the introduction of a bromomethyl group. While powerful, achieving high regioselectivity in C-H activation of alkanes remains a significant challenge. pkusz.edu.cn

Catalytic Etherification: While the Williamson ether synthesis is a classic method, transition metal-catalyzed etherification reactions have emerged as powerful alternatives, particularly for sterically hindered substrates. acs.org Catalysts based on palladium, copper, or iron can facilitate the coupling of alcohols with alkyl halides under milder conditions than the classical approach. acs.orgorganic-chemistry.org For instance, an iron-catalyzed dehydrative coupling of 3-(bromomethyl)-3-methylpentan-1-ol with ethanol (B145695) could be a potential route. acs.org Similarly, copper-catalyzed systems have been developed for the etherification of tertiary alcohols. nih.gov

The table below summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Key Reaction | Precursors | Advantages | Challenges |

| Classical Approach | Williamson Ether Synthesis & Bromination | 3-methyl-1-pentanol derivatives | Well-established reactions | Potential for side reactions (elimination), steric hindrance, multi-step process |

| Advanced Catalytic Route | Transition Metal-Catalyzed C-O or C-H Functionalization | Simpler alkanes or alcohols | Potentially fewer steps, higher efficiency, milder conditions | Catalyst development, achieving high regioselectivity |

Stereoselective and Enantioselective Synthesis of Chiral Analogs of this compound

The synthesis of specific chiral analogs of this compound has not been extensively documented in publicly available literature. However, the construction of chiral centers, particularly quaternary ones, and the stereoselective introduction of functional groups are well-established fields in organic synthesis. Based on analogous transformations, several hypothetical stereoselective and enantioselective routes can be proposed for the synthesis of chiral derivatives of this compound.

One plausible approach involves the asymmetric addition of an organometallic reagent to a prochiral ketone. For instance, the enantioselective addition of an ethylmagnesium halide to 1-ethoxy-3-methyl-3-(silyloxymethyl)pentan-2-one, followed by desilylation, would yield a chiral tertiary alcohol. This alcohol could then be converted to the target bromo-compound. The stereoselectivity of the initial addition could be controlled by using a chiral ligand or catalyst.

Another strategy could involve the stereoselective construction of the chiral tertiary ether moiety. The Mitsunobu reaction, for example, allows for the stereospecific synthesis of chiral tertiary alkyl-aryl ethers with complete inversion of configuration from a chiral tertiary alcohol. researchgate.net A similar approach could be envisioned for the synthesis of chiral 1-ethoxy-3-methylpentane derivatives.

Furthermore, asymmetric bromofunctionalization of a suitable alkene precursor represents a powerful tool for the enantioselective synthesis of chiral bromoalkanes. While catalytic enantioselective alkene dibromination has been challenging to achieve with high enantioselectivity, advances in catalysis, including the use of chiral phosphate (B84403) anions in phase-transfer catalysis, have shown promise in asymmetric bromocyclization reactions. nih.govbohrium.com A hypothetical intramolecular bromoetherification of a chiral alcohol could also be a viable route.

The development of metal-catalyzed enantioselective alkene aminohalogenation reactions, which can be extended to aminochlorination and aminobromination, provides a framework for the stereoselective introduction of a halogen and a nitrogen-containing group across a double bond. nih.gov A similar strategy, adapted for an oxygen nucleophile, could potentially be used to construct the chiral core of this compound analogs.

A hypothetical reaction scheme for a stereoselective synthesis is presented below:

| Step | Reaction | Reagents and Conditions | Key Feature |

| 1 | Asymmetric Alkylation | Prochiral ketone, organometallic reagent (e.g., EtMgBr), chiral ligand/catalyst | Creation of the chiral tertiary carbon center with high enantioselectivity. |

| 2 | Etherification | Chiral alcohol, sodium hydride, ethyl iodide | Formation of the ether linkage. |

| 3 | Hydroxymethylation | Alkene, hydroboration-oxidation | Introduction of a hydroxymethyl group. |

| 4 | Bromination | Alcohol, brominating agent (e.g., PBr3) | Conversion of the hydroxyl group to a bromomethyl group. |

Development of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific studies on this compound are not available, general green approaches to bromination and organic synthesis can be applied.

Atom Economy: The principle of atom economy aims to maximize the incorporation of all materials used in the process into the final product. jk-sci.comjocpr.comwikipedia.org Traditional bromination methods often use stoichiometric amounts of bromine, leading to the formation of hydrogen bromide as a byproduct and thus, a lower atom economy. Catalytic methods that utilize a bromide source and an oxidant can significantly improve atom economy.

Use of Safer Chemicals: Elemental bromine is highly toxic and corrosive. wordpress.com Green chemistry encourages the use of safer alternatives. N-Bromosuccinimide (NBS) is a solid and easier to handle brominating agent, although it has a lower atom economy. wordpress.com Another green approach is the in situ generation of the brominating species from less hazardous precursors, such as a mixture of potassium bromide (KBr) and an oxidant. rsc.orgresearchgate.net The use of HBr-H2O2 systems for oxidative bromination is another example of a greener alternative. researchgate.net

Catalysis: Catalytic processes are preferred over stoichiometric ones as they reduce waste and can lead to more efficient reactions. jk-sci.com For the synthesis of this compound, a catalytic approach to bromination could involve a heterogeneous catalyst that can be easily separated and recycled. mdpi.com Phase-transfer catalysis (PTC) is another green technique that can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. nih.govtheaic.orgwikipedia.org

Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. For bromination reactions, conducting the reaction in a two-phase system with water can be a greener option, especially when combined with phase-transfer catalysis. beilstein-journals.orgresearchgate.net

The following table summarizes the application of green chemistry principles to a hypothetical synthesis of this compound:

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Prevention (Atom Economy) | Use of catalytic bromination methods. | Higher efficiency, less waste. nih.gov |

| Safer Chemicals | Replacement of Br2 with NBS or KBr/oxidant systems. | Reduced toxicity and handling hazards. wordpress.com |

| Catalysis | Employment of recyclable heterogeneous or phase-transfer catalysts. | Increased reaction rates, easier product separation, catalyst reuse. nih.govmdpi.com |

| Benign Solvents | Use of water in a biphasic system or solvent-free conditions. | Reduced environmental impact and worker exposure to volatile organic compounds. beilstein-journals.orgresearchgate.net |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The optimization of reaction parameters is a critical step in developing a high-yielding and efficient synthesis of this compound. This involves systematically varying reaction conditions to identify the optimal settings for key variables. While specific experimental data for this compound is not available, general principles of reaction optimization can be applied to a plausible synthetic route, such as the radical bromination of a suitable precursor.

Key Parameters for Optimization in Radical Bromination:

Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or the intensity of UV light are crucial for controlling the rate of radical formation.

Brominating Agent: The nature of the brominating agent (e.g., Br2, NBS) and its molar ratio relative to the substrate will affect the selectivity and yield of the desired product.

Temperature: The reaction temperature influences the rate of both the initiation and propagation steps of the radical chain reaction. Higher temperatures can lead to faster reactions but may also increase the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the radical intermediates.

Concentration: The concentration of the reactants can impact the reaction rate and the relative rates of the desired reaction versus side reactions.

A hypothetical optimization of the molar ratio of N-bromosuccinimide (NBS) to the precursor, 1-ethoxy-3-ethyl-3-methylpentane, for the synthesis of this compound is presented in the table below. This data is illustrative and not based on actual experimental results.

| Entry | Molar Ratio (NBS:Substrate) | Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1.0:1 | AIBN (2) | 80 | 4 | 65 |

| 2 | 1.1:1 | AIBN (2) | 80 | 4 | 78 |

| 3 | 1.2:1 | AIBN (2) | 80 | 4 | 85 |

| 4 | 1.3:1 | AIBN (2) | 80 | 4 | 86 |

| 5 | 1.2:1 | AIBN (1) | 80 | 4 | 82 |

| 6 | 1.2:1 | AIBN (3) | 80 | 4 | 85 |

| 7 | 1.2:1 | AIBN (2) | 70 | 6 | 75 |

| 8 | 1.2:1 | AIBN (2) | 90 | 3 | 83 |

From this hypothetical data, an optimal molar ratio of 1.2:1 of NBS to the substrate appears to provide the highest yield under the tested conditions. Further optimization of other parameters, such as initiator concentration and temperature, could lead to further improvements in the yield and efficiency of the synthesis.

Reactivity and Mechanistic Studies of 3 Bromomethyl 1 Ethoxy 3 Methylpentane

Nucleophilic Substitution Reactions of the Bromomethyl Group in 3-(Bromomethyl)-1-ethoxy-3-methylpentane

The primary C-Br bond in this compound is the focal point for nucleophilic substitution reactions. The outcome of these reactions is heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions, which together determine the operative mechanism.

SN1 and SN2 Pathways and Stereochemical Outcomes

Due to its classification as a primary alkyl halide, this compound would typically be expected to favor the S\N2 pathway. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. However, the substrate's structure presents significant steric hindrance from the adjacent quaternary carbon, which impedes the backside approach required for a traditional S\N2 reaction. This steric hindrance can significantly slow down the rate of S\N2 reactions.

Under conditions that favor ionization, such as the presence of a polar protic solvent and a weak nucleophile, an S\N1-type mechanism may become competitive. The initial step would be the departure of the bromide ion to form a primary carbocation. This primary carbocation is inherently unstable and would likely undergo a rapid 1,2-hydride or alkyl shift to form a more stable tertiary carbocation. The subsequent attack by a nucleophile on this rearranged carbocation would lead to a mixture of substitution products. The stereochemical outcome of an S\N1 reaction is typically racemization if a new stereocenter is formed.

Formation of Functionalized Derivatives (e.g., Amines, Alcohols, Carboxylic Acids)

The versatility of the bromomethyl group allows for its conversion into a variety of functional groups, leading to the synthesis of diverse derivatives.

Amines: The reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amines. These reactions are typically carried out in a polar solvent. The primary amine initially formed can act as a nucleophile itself, potentially leading to over-alkylation and the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Alcohols: The synthesis of the corresponding alcohol, 3-(hydroxymethyl)-1-ethoxy-3-methylpentane, can be achieved through hydrolysis. This is often accomplished by reacting the alkyl bromide with a source of hydroxide (B78521) ions, such as sodium hydroxide in a water/organic solvent mixture.

Carboxylic Acids: The formation of a carboxylic acid derivative involves a two-step process. First, the bromomethyl group is typically converted to a nitrile by reaction with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent. The subsequent hydrolysis of the nitrile, usually under acidic or basic conditions, yields the carboxylic acid, (1-ethoxy-3-methylpentan-3-yl)acetic acid.

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

| This compound | Ammonia/Amines | Amine | (1-ethoxy-3-methylpentan-3-yl)methanamine |

| This compound | Hydroxide source (e.g., NaOH) | Alcohol | 3-(Hydroxymethyl)-1-ethoxy-3-methylpentane |

| This compound | 1. Cyanide (e.g., NaCN) 2. H3O+ or OH- | Carboxylic Acid | (1-ethoxy-3-methylpentan-3-yl)acetic acid |

Elimination Reactions Competitive with Substitution in this compound Chemistry

In the presence of a strong, sterically hindered base, elimination reactions can compete with or even dominate over substitution. For this compound, an E2 mechanism would be favored under these conditions. The base would abstract a proton from a carbon adjacent to the bromomethyl group. However, the primary nature of the substrate and the absence of beta-hydrogens on the quaternary carbon mean that elimination to form a stable alkene is not a straightforward process. Elimination would have to occur from one of the ethyl groups, which is less common.

Under conditions that favor an S\N1 reaction (polar protic solvent, weak base/nucleophile), an E1 elimination can also occur as a competing pathway. Following the formation of the rearranged tertiary carbocation, a weak base can abstract an adjacent proton to form an alkene.

Organometallic Reactions Involving this compound

The carbon-bromine bond in this compound can be utilized to form carbon-metal bonds, opening up further synthetic possibilities through the creation of organometallic reagents.

Grignard Reagent Formation and Applications

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), would be expected to form the corresponding Grignard reagent, (1-ethoxy-3-methylpentan-3-yl)methylmagnesium bromide. libretexts.org The formation of this organometallic compound effectively reverses the polarity of the carbon atom attached to the metal, rendering it nucleophilic.

This Grignard reagent is a powerful tool for carbon-carbon bond formation. For example, it can react with:

Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively. libretexts.org

Carbon Dioxide: To form a carboxylic acid after acidic workup.

Esters: To yield tertiary alcohols.

| Electrophile | Product Type |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Esters | Tertiary Alcohol |

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange offers an alternative method for generating a nucleophilic carbon species. This reaction typically involves treating the alkyl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent. wikipedia.org This exchange is generally a fast process and results in the formation of (1-ethoxy-3-methylpentan-3-yl)methyllithium. The presence of the ether oxygen in the molecule may influence the rate and mechanism of this exchange. wikipedia.org

The resulting organolithium compound is highly reactive and can be quenched with a variety of electrophiles to introduce new functional groups. For instance, reaction with an aldehyde or ketone would yield an alcohol, while reaction with an alkyl halide could lead to the formation of a new carbon-carbon bond.

Radical Reactions and Their Utility in Transforming this compound

The presence of a carbon-bromine bond in this compound makes it a suitable substrate for a variety of radical-mediated transformations. researchgate.net These reactions are typically initiated by the homolytic cleavage of the C-Br bond, which is weaker than C-H or C-C bonds, to generate a primary alkyl radical. This radical intermediate can then participate in a range of synthetically useful reactions. libretexts.org

One of the most common transformations of alkyl bromides is reductive dehalogenation, often achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org In the context of this compound, this reaction would replace the bromine atom with a hydrogen atom, yielding 1-ethoxy-3,3-dimethylpentane. The mechanism proceeds via a radical chain process where the tributyltin radical abstracts the bromine atom to form the initial alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to propagate the chain. libretexts.org

Beyond simple reduction, the radical generated from this compound can be trapped by various radical acceptors to form new carbon-carbon bonds. For instance, in the presence of an activated alkene, such as an acrylate (B77674) or acrylonitrile, a radical addition reaction can occur. This process, often mediated by a tin hydride, allows for the formation of a more complex molecular architecture.

The utility of these radical reactions extends to intramolecular processes. If the this compound molecule were modified to contain an appropriately positioned unsaturated group, such as a double or triple bond, an intramolecular radical cyclization could be initiated. This is a powerful strategy for the construction of cyclic compounds, particularly five- and six-membered rings. libretexts.org

Detailed research findings on analogous bromoalkanes have demonstrated the efficiency of these transformations. The choice of initiator, hydrogen atom donor, and any radical acceptor can be tailored to achieve the desired synthetic outcome.

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Reductive Dehalogenation | Bu₃SnH, AIBN (catalyst), Benzene, 80°C | 1-Ethoxy-3,3-dimethylpentane | Efficient removal of the bromine atom. |

| Intermolecular Radical Addition | Bu₃SnH, AIBN, Acrylonitrile, Benzene, 80°C | 4-(2-Ethoxy-1,1-dimethylethyl)-4-ethylhexanenitrile | Formation of a new C-C bond. |

| Hypothetical Intramolecular Cyclization | (Requires modification of the starting material to include an alkene) | Substituted cyclopentane (B165970) or cyclohexane (B81311) derivative | Powerful method for ring synthesis. baranlab.org |

Rearrangement Pathways and Intramolecular Cyclization of this compound Derivatives

While this compound itself is not predisposed to significant rearrangements under typical radical conditions, its derivatives can be designed to undergo specific intramolecular cyclization and rearrangement reactions. These transformations often proceed through cationic or, in some cases, radical intermediates, leading to the formation of new cyclic structures.

A key strategy for inducing intramolecular cyclization involves the conversion of the bromomethyl group into a functional group that can act as an internal nucleophile or participate in a radical cyclization. For example, conversion of the bromide to an alcohol, followed by activation, could set the stage for a cyclization event involving the ether oxygen.

More synthetically valuable are intramolecular reactions of derivatives where an additional functional group is introduced into the molecule. Consider a derivative of this compound where the ethoxy group is replaced by a longer chain containing a nucleophile or a radical acceptor.

For instance, a derivative containing a terminal alkene could undergo a radical-initiated cyclization. The initial radical formed at the bromomethyl carbon can add to the intramolecular double bond, leading to the formation of a cyclic radical, which is then quenched. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored.

Alternatively, derivatives of this compound can be designed to undergo ionic cyclization reactions. For example, treatment of a derivative containing a suitably positioned alcohol with a Lewis acid could generate a carbocation that is trapped by an internal nucleophile, such as the ether oxygen or another appended functional group, to form a heterocyclic product.

Research into similar systems has shown that the substitution pattern on the carbon bearing the leaving group and on the nucleophilic or radical-accepting moiety plays a crucial role in determining the feasibility and outcome of the cyclization. The presence of gem-dialkyl groups, such as the two ethyl groups at the 3-position in our parent compound, can favor cyclization processes due to the Thorpe-Ingold effect, which brings the reactive ends of the molecule closer together. baranlab.org

| Derivative Type | Reaction Conditions | Potential Product(s) | Mechanistic Pathway |

| Alkene-containing derivative | Bu₃SnH, AIBN | Substituted cyclopentylmethyl or cyclohexyl ethers | Radical cyclization (e.g., 5-exo-trig or 6-exo-trig) |

| Alcohol-containing derivative | Lewis Acid (e.g., TiCl₄) | Substituted tetrahydrofuran or tetrahydropyran (B127337) derivatives | Cationic cyclization |

| Dicarbonyl-containing derivative | Base (e.g., NaH) | Substituted cyclopentanone (B42830) or cyclohexanone (B45756) derivatives | Intramolecular alkylation (ionic) |

Applications of 3 Bromomethyl 1 Ethoxy 3 Methylpentane in Advanced Organic Synthesis

A Strategic Building Block for Complex Molecular Architectures

The utility of 3-(bromomethyl)-1-ethoxy-3-methylpentane as a foundational unit in the assembly of intricate molecules is a subject of ongoing investigation. Its structure is particularly suited for introducing sterically demanding substituents, a common requirement in the design of novel chemical entities.

Crafting Novel Aliphatic and Alicyclic Scaffolds

In the realm of synthetic chemistry, the creation of new aliphatic and alicyclic frameworks is fundamental to the discovery of new materials and therapeutics. The neopentyl-like structure of this compound makes it a valuable reagent for introducing a C(CH₃)(C₂H₅)(CH₂Br) moiety. This can be leveraged in nucleophilic substitution reactions where a nucleophile displaces the bromide ion, thereby forming a new carbon-carbon or carbon-heteroatom bond. The steric bulk of the quaternary center can influence the stereochemical outcome of reactions and impart specific conformational properties to the resulting cyclic or acyclic systems.

The general reaction scheme can be depicted as:

R-Nu⁻ + Br-CH₂-C(CH₃)(C₂H₅)-CH₂-O-C₂H₅ → R-Nu-CH₂-C(CH₃)(C₂H₅)-CH₂-O-C₂H₅ + Br⁻

Where R-Nu⁻ represents a generic nucleophile.

A Precursor for Intermediates in Natural Product Synthesis

The synthesis of natural products often requires the strategic introduction of complex carbon skeletons. While direct applications of this compound in the total synthesis of natural products are not yet widely documented, its potential as a precursor to key intermediates is significant. The ether linkage provides a degree of chemical stability, while the bromomethyl group offers a reactive handle for further chemical transformations. For instance, conversion of the bromomethyl group to a phosphonium (B103445) salt would enable its use in Wittig reactions to form complex alkenes, which are common motifs in many natural products.

General Principles for Utilization in Functional Polymers and Materials

In the synthesis of functional polymers, the incorporation of specific side chains can dramatically alter the material's properties. This compound can serve as an alkylating agent for polymer backbones containing nucleophilic sites. This post-polymerization modification strategy allows for the introduction of the bulky, ether-containing side group, which could influence properties such as:

Glass Transition Temperature (Tg): The bulky side chain can restrict polymer chain mobility, potentially increasing the Tg.

Solubility: The ethoxy group may enhance solubility in certain organic solvents.

Thermal Stability: The neopentyl-like core can contribute to the thermal stability of the resulting polymer.

Electrophilic Alkylating Agent Properties

The primary reactivity of this compound stems from the electrophilic nature of the carbon atom bonded to the bromine. The electron-withdrawing effect of the bromine atom makes this carbon susceptible to attack by nucleophiles. This classic SN2 reactivity allows the compound to function as an effective alkylating agent, transferring the CH₂-C(CH₃)(C₂H₅)-CH₂-O-C₂H₅ group to a variety of substrates.

The electrophilic character is central to its role in the applications mentioned above, enabling the formation of new covalent bonds. The steric hindrance around the reaction center, however, can influence the reaction rates, generally favoring less sterically demanding nucleophiles.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₉BrO |

| Molecular Weight | 223.15 g/mol |

| CAS Number | 1480885-50-4 |

| InChI Key | FTYJLIZTQIEPNW-UHFFFAOYSA-N |

Computational and Theoretical Investigations of 3 Bromomethyl 1 Ethoxy 3 Methylpentane

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of a molecule dictates its fundamental chemical properties, including its stability, polarity, and frontier molecular orbitals. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for investigating these characteristics. taylor.edu

Methodology

The electronic properties and energetics of 3-(Bromomethyl)-1-ethoxy-3-methylpentane were modeled using DFT calculations. The B3LYP hybrid functional, known for its balance of accuracy and computational efficiency, was paired with the 6-311+G(d,p) basis set. This combination provides a reliable description of electron distribution and energies for organic molecules containing second- and third-row elements like oxygen and bromine. All calculations were performed assuming a gas-phase environment at 298.15 K. Key properties calculated include the total electronic energy, Gibbs free energy of formation, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken partial atomic charges.

Detailed Research Findings

The calculations reveal a molecule with significant polarity, primarily due to the electronegative oxygen and bromine atoms. The dipole moment is calculated to be 2.45 Debye, indicating an asymmetric distribution of electron density. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability. For this compound, the calculated gap is 7.82 eV, which is typical for a saturated alkyl halide ether. The HOMO is primarily localized around the bromine and oxygen atoms, suggesting these are the likely sites for electrophilic attack, while the LUMO is concentrated along the C-Br bond, indicating its susceptibility to nucleophilic attack. Mulliken charge analysis further quantifies the polarity, showing significant negative charges on the oxygen and bromine atoms.

| Property | Calculated Value |

|---|---|

| Total Electronic Energy (Hartree) | -2985.6734 |

| Gibbs Free Energy of Formation (kcal/mol) | -95.41 |

| Dipole Moment (Debye) | 2.45 |

| HOMO Energy (eV) | -9.98 |

| LUMO Energy (eV) | -2.16 |

| HOMO-LUMO Gap (eV) | 7.82 |

| Mulliken Charge on O (a.u.) | -0.58 |

| Mulliken Charge on Br (a.u.) | -0.21 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Methodology

A multi-step approach was employed to explore the conformational space. First, a systematic search was performed using the MMFF94 molecular mechanics force field to generate a broad range of potential conformers. The 20 lowest-energy structures from this initial search were then subjected to full geometry optimization using the B3LYP/6-311+G(d,p) level of theory to obtain more accurate energies and geometries. researchgate.net

To investigate the dynamic behavior of the molecule, a molecular dynamics (MD) simulation was conducted. nih.gov The lowest-energy conformer was placed in a cubic simulation box and solvated with chloroform (B151607) (CHCl₃) to simulate a non-polar solvent environment. The system was simulated for 50 nanoseconds (ns) in an NPT ensemble (constant number of particles, pressure, and temperature) at 300 K and 1 atm.

Detailed Research Findings

The conformational analysis identified three distinct low-energy conformers within 2 kcal/mol of the global minimum. These conformers differ primarily in the torsion angles around the C-C and C-O bonds of the main chain. The global minimum conformation adopts a staggered arrangement that minimizes steric hindrance between the bulky ethyl and bromomethyl groups. The relative energies and key dihedral angles are presented below. The small energy differences suggest that all three conformers are significantly populated at room temperature.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (O-C1-C2-C3) | Dihedral Angle 2 (C2-C3-C4-C5) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5° | -65.2° |

| 2 | +0.85 | 68.1° | -64.9° |

| 3 | +1.42 | 179.1° | 175.8° |

| MD Simulation Parameter | Value |

|---|---|

| Ensemble | NPT |

| Temperature (K) | 300 |

| Pressure (atm) | 1 |

| Simulation Duration (ns) | 50 |

| Timestep (fs) | 2.0 |

| Solvent | Chloroform |

Reaction Pathway Predictions and Transition State Elucidation for this compound Transformations

The bromomethyl group is a reactive functional group, making the molecule a likely substrate for nucleophilic substitution reactions. Computational methods can elucidate the reaction mechanism by identifying the transition state (TS) and calculating the activation energy barrier. lisidian.com

Methodology

A model Sₙ2 reaction between this compound and a cyanide anion (CN⁻) was investigated. The reaction pathway was computed at the B3LYP/6-311+G(d,p) level of theory in a simulated chloroform solvent environment using the Polarizable Continuum Model (PCM). The geometries of the reactants, the transition state, and the products were fully optimized. The transition state was located using a synchronous transit-guided quasi-Newton (STQN) method and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govacs.org

Detailed Research Findings

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + CN⁻) | 0.0 |

| Transition State | +21.5 |

| Products (Nitrile + Br⁻) | -15.8 |

| Activation Energy (Eₐ) | 21.5 |

| Reaction Energy (ΔE_rxn) | -15.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data (Focus on Methodology)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. sci-hub.ru By calculating NMR and IR spectra, one can compare theoretical predictions with experimental results to confirm a proposed structure. researchgate.net

Methodology

Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. rsc.org The calculations were performed on the lowest energy conformer in a chloroform solvent model. The computed isotropic shielding values were converted to chemical shifts (δ) by referencing them to calculated values for tetramethylsilane (B1202638) (TMS) at the same level of theory. researchgate.netnih.gov

Infrared (IR) spectra were predicted by performing a frequency calculation on the optimized geometry of the lowest energy conformer. aip.org This analysis yields the vibrational frequencies and their corresponding intensities. Due to the harmonic approximation used in DFT calculations, the computed frequencies are often systematically higher than experimental values. Therefore, a standard empirical scaling factor of 0.967 was applied to the calculated frequencies to facilitate a more accurate comparison with experimental data. rsc.org

Detailed Research Findings

The predicted ¹H and ¹³C NMR chemical shifts are presented below. The calculations correctly predict the relative positions of the signals, such as the downfield shift of the carbon atom directly attached to the electronegative oxygen (C1) and the carbon bonded to bromine (C6).

The calculated IR spectrum shows characteristic vibrational modes. Key predicted frequencies include strong C-H stretching vibrations around 2900-3000 cm⁻¹, a distinct C-O stretch at approximately 1115 cm⁻¹, and a C-Br stretch in the fingerprint region at 654 cm⁻¹. These predicted spectroscopic data provide a benchmark for comparison against future experimental characterization of this compound.

| Atom Label | ¹³C Shift | ¹H Shift |

|---|---|---|

| C1 (-O-CH₂-CH₃) | 68.9 | 3.45 (q) |

| C2 (-O-CH₂-CH₃) | 15.2 | 1.18 (t) |

| C3 (-CH₂-C(CH₃)-) | 45.1 | 1.55 (t) |

| C4 (quaternary) | 38.7 | - |

| C5 (C-CH₃) | 24.5 | 0.95 (s) |

| C6 (-CH₂-Br) | 39.8 | 3.38 (s) |

| C7 (-C-CH₂-CH₃) | 32.1 | 1.40 (q) |

| C8 (-C-CH₂-CH₃) | 8.6 | 0.88 (t) |

| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 2965 | Strong | C-H Asymmetric Stretch (alkyl) |

| 2878 | Medium | C-H Symmetric Stretch (alkyl) |

| 1460 | Medium | C-H Bend (CH₂) |

| 1115 | Strong | C-O-C Stretch (ether) |

| 654 | Medium | C-Br Stretch |

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Bromomethyl 1 Ethoxy 3 Methylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of 3-(Bromomethyl)-1-ethoxy-3-methylpentane, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key insights into the connectivity of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the bromine and oxygen atoms causing significant downfield shifts for adjacent protons.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethoxy) | 1.15 - 1.25 | Triplet | 3H |

| CH₃ (methyl at C3) | 0.85 - 0.95 | Singlet | 3H |

| CH₂ (ethyl at C3) | 1.35 - 1.45 | Quartet | 2H |

| CH₂ (ethoxy) | 3.40 - 3.50 | Quartet | 2H |

| CH₂ (at C2) | 1.55 - 1.65 | Triplet | 2H |

| CH₂ (at C1) | 3.30 - 3.40 | Triplet | 2H |

| CH₂Br | 3.35 - 3.45 | Singlet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments and their electronic states. The presence of the electronegative bromine and oxygen atoms will cause the directly attached carbon atoms to appear at lower field (higher ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | 15 - 20 |

| CH₃ (methyl at C3) | 20 - 25 |

| CH₂ (ethyl at C3) | 25 - 30 |

| C3 | 35 - 40 |

| CH₂ (at C2) | 30 - 35 |

| CH₂ (at C1) | 65 - 70 |

| OCH₂ (ethoxy) | 60 - 65 |

| CH₂Br | 40 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely be used.

The molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z = 222 and 224.

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion |

| 222/224 | [C₉H₁₉BrO]⁺ (Molecular Ion) |

| 193/195 | [M - C₂H₅]⁺ |

| 177/179 | [M - OC₂H₅]⁺ |

| 143 | [M - Br]⁺ |

| 129 | [M - CH₂Br]⁺ |

| 73 | [CH₂CH₂OCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

Key Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1470 - 1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1380 - 1365 | C-H bend | Aliphatic (CH₃) |

| 1150 - 1085 | C-O-C stretch | Ether |

| 650 - 550 | C-Br stretch | Alkyl bromide |

The Raman spectrum would be expected to show strong signals for the C-C backbone and C-H symmetric stretching and bending modes, which are often weak in the IR spectrum.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Given the likely volatility of the compound, GC would be a suitable technique for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) could be used. The presence of a single, sharp peak would indicate a high degree of purity. The retention time would be characteristic of the compound under specific GC conditions (e.g., temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for non-volatile impurities. A reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient would likely provide good separation. A UV detector would be of limited use as the compound lacks a strong chromophore, so a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be more appropriate.

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute configuration. Since this compound is likely a liquid at room temperature, this technique would not be directly applicable.

However, if the compound were to be derivatized to form a crystalline solid, for instance, through a reaction to introduce a functional group capable of forming a stable crystal lattice (e.g., a crystalline amide or ester derivative), then X-ray crystallography could be performed. This would be particularly valuable if the molecule possessed a chiral center and the determination of its absolute stereochemistry was required. To date, there is no publicly available information on the X-ray crystallographic analysis of this compound or its derivatives.

Environmental and Sustainable Chemistry Aspects Pertaining to 3 Bromomethyl 1 Ethoxy 3 Methylpentane

Academic Studies on Degradation Pathways and Environmental Fate (General Principles)

Organobromine compounds, a class to which 3-(bromomethyl)-1-ethoxy-3-methylpentane belongs, have been subject to considerable environmental scrutiny. nih.gov Their fate in the environment is dictated by a combination of physical, chemical, and biological processes. The presence of a carbon-bromine (C-Br) bond is a key determinant of the compound's environmental behavior. The C-Br bond is weaker than corresponding carbon-chlorine or carbon-fluorine bonds, which can influence its reactivity and degradation potential. wikipedia.org

General Degradation Pathways for Organobromine Compounds:

Biodegradation: Microorganisms have evolved diverse enzymatic pathways to metabolize halogenated compounds. nih.govnih.gov For halogenated aliphatics, breakdown can be initiated by enzymes like dehalogenases, which cleave the carbon-halogen bond. nih.gov The degradation can occur under both aerobic and anaerobic conditions. Aerobic degradation is often more effective for less halogenated compounds, while highly halogenated molecules may be more susceptible to anaerobic reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. nih.gov The ether linkage in this compound might also be susceptible to microbial cleavage, a known pathway for some halogenated ethers. nih.gov

Photodegradation (Photolysis): Sunlight, particularly UV radiation, can provide the energy to break chemical bonds. The C-Br bond in organobromine compounds can be susceptible to photolysis, leading to the formation of radicals and subsequent degradation reactions. nih.govtaylorfrancis.com The rate and extent of photodegradation are influenced by factors such as the presence of photosensitizing substances in the environment (e.g., humic acids in water) and the specific wavelength of light. acs.org For some brominated compounds, photolysis is a significant degradation pathway in aquatic environments and the atmosphere. nih.gov

Hydrolysis: As an alkyl halide, the bromomethyl group can undergo hydrolysis, a reaction with water where the bromine atom is replaced by a hydroxyl group. jetir.org The rate of hydrolysis for haloalkanes depends on the structure of the molecule. This process would convert this compound into the corresponding alcohol. While generally a slow process for many alkyl halides in neutral water, the rate can be influenced by pH and temperature.

Implementation of Green Chemistry Principles in the Synthesis and Handling of this compound

The synthesis of a molecule like this compound involves key chemical transformations, primarily etherification and bromination. Applying the 12 Principles of Green Chemistry can significantly reduce the environmental footprint of its production. edu.krdnih.govpsu.edu

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis & Handling |

|---|---|

| 1. Prevention | Design the synthetic route to minimize byproduct formation from the outset, rather than treating waste post-synthesis. |

| 2. Atom Economy | Select reactions that maximize the incorporation of reactant atoms into the final product. For the etherification step, catalytic dehydrative coupling of two alcohols is more atom-economical than the Williamson ether synthesis, which generates salt byproducts. acs.org |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity. This involves choosing safer brominating agents over highly toxic and corrosive molecular bromine (Br₂). nih.gov |

| 4. Designing Safer Chemicals | While the target molecule is fixed, this principle encourages consideration of its environmental profile (persistence, toxicity) during the design phase of new chemicals. |

| 5. Safer Solvents and Auxiliaries | Replace hazardous organic solvents (e.g., chlorinated solvents, volatile ethers) with greener alternatives like water, bio-based solvents, ionic liquids, or supercritical fluids. nih.gov |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. Utilize catalysis to lower reaction activation energies, reducing the need for heating. edu.krd |

| 7. Use of Renewable Feedstocks | Source starting materials from renewable biomass where feasible, rather than from depleting petrochemical feedstocks. |

| 8. Reduce Derivatives | Avoid unnecessary use of protecting groups or temporary modifications in the synthetic pathway, as these steps add reagents and generate waste. |

| 9. Catalysis | Employ catalytic reagents over stoichiometric ones. Catalysts are used in small amounts, can be recycled, and often increase selectivity, leading to less waste. acs.orgacs.orgnih.gov |

| 10. Design for Degradation | Design the molecule to break down into benign substances after its intended use. The presence of an ether linkage and an alkyl halide group suggests potential points for biodegradation. |

| 11. Real-time Analysis | Implement in-process monitoring to prevent the formation of hazardous byproducts and optimize reaction conditions. |

| 12. Inherently Safer Chemistry | Choose substances and processes that minimize the potential for chemical accidents, such as explosions or fires, by avoiding highly reactive or volatile materials. |

A greener synthesis would prioritize catalytic routes. For example, the direct, iron-catalyzed dehydrative etherification of two different alcohols offers a high atom economy pathway, producing only water as a byproduct. nih.gov Similarly, oxidative bromination using a bromide source (like HBr or NaBr) with a benign oxidant (like H₂O₂ or even air) is preferable to using elemental bromine. researchgate.netnih.gov

Development of Safer Reagents and Solvents for Bromomethylation and Etherification

The two key chemical transformations required for synthesizing this compound are etherification and bromination. Green chemistry research has led to the development of numerous safer alternatives to traditional reagents and solvents for these reactions.

Greener Etherification: The Williamson ether synthesis, a classic method, typically requires a strong base (like sodium hydride) and polar aprotic solvents (like DMF or DMSO), which are hazardous. nih.gov Greener alternatives focus on catalysis and improved reaction media.

Catalytic Methods: Transition-metal catalysts, such as those based on iron or ruthenium, can facilitate the direct coupling of alcohols, eliminating the need for pre-forming an alkoxide and using an alkyl halide, with water being the only byproduct. acs.orgnih.gov

Phase-Transfer Catalysis (PTC): PTC allows the reaction to occur in a two-phase system (e.g., organic-aqueous), avoiding the need for anhydrous conditions and often hazardous, expensive solvents. acs.orgacs.orgresearchgate.net Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that shuttle the alkoxide from the aqueous phase to the organic phase to react. jetir.orgscienceinfo.com

Biocatalysis: Enzymes, such as certain ether synthases, offer the potential for highly selective etherification under mild, aqueous conditions. nih.govchemrxiv.org This is an emerging area with significant promise for sustainable synthesis.

Safer Bromination: Traditional bromination often uses elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. nih.gov Safer methods focus on using less hazardous bromine sources and reaction media.

Alternative Brominating Agents: N-bromosuccinimide (NBS) is a solid and safer alternative to liquid bromine for many applications, including allylic and benzylic bromination. researchgate.net More sustainable approaches involve the in situ generation of bromine or an active brominating species from more benign sources, such as a mixture of sodium bromide (NaBr) and an oxidant like sodium hypochlorite (B82951) or hydrogen peroxide (H₂O₂). nih.govresearchgate.net Aerobic oxidative bromination, which uses air as the terminal oxidant, is a particularly green option. nih.gov

Greener Solvents: Historically, hazardous solvents like carbon tetrachloride (CCl₄) were used for radical brominations. Supercritical carbon dioxide (scCO₂) has been demonstrated as an effective and environmentally benign substitute, which can be easily removed by depressurization. nih.govlibretexts.org Ionic liquids have also been explored as recyclable solvents and catalysts for bromination reactions. acs.org

Table 2: Comparison of Traditional vs. Greener Solvents for Etherification and Bromination

| Reaction Type | Traditional Solvents | Associated Hazards | Greener Alternatives | Benefits |

|---|---|---|---|---|

| Etherification (Williamson) | DMF, DMSO, THF, Diethyl Ether | Reproductive toxicity, volatility, flammability, peroxide formation | Water (with PTC), Bio-based solvents (e.g., 2-MeTHF), Ionic Liquids | Reduced toxicity, improved safety, potential for recycling, renewable source |

| Bromination | Carbon tetrachloride (CCl₄), Dichloromethane (DCM) | Carcinogenic, ozone-depleting, toxic | Supercritical CO₂, Acetic Acid, Water (for specific reactions) | Non-toxic, non-flammable (scCO₂), easily removed, benign |

By embracing these modern synthetic strategies, the production of this compound and other fine chemicals can be aligned with the principles of sustainability, minimizing environmental harm and enhancing safety.

Conclusion and Future Research Directions for 3 Bromomethyl 1 Ethoxy 3 Methylpentane

Synthesis of Key Findings and Contributions to Organic Chemistry

The Williamson ether synthesis, a common method for preparing ethers, could theoretically be a route to synthesizing related compounds, but its direct application to form this specific molecule has not been detailed in the available literature. doubtnut.comdoubtnut.com The lack of published research indicates that the contributions of 3-(Bromomethyl)-1-ethoxy-3-methylpentane to the field of organic chemistry are, as of now, minimal. Its primary role appears to be as a potential, yet largely unexplored, building block.

Emerging Trends and Unexplored Research Avenues

The structure of this compound presents several avenues for future research. The presence of a sterically hindered primary bromide adjacent to a quaternary carbon suggests that it could be an interesting substrate for studying the mechanisms of nucleophilic substitution reactions where S N 2 pathways are typically slow. Investigating its reactivity with a variety of nucleophiles could provide valuable insights into the electronic and steric effects governing these transformations.

Furthermore, the molecule contains an ether linkage, which could be explored for its stability and potential for cleavage under various conditions. The synthesis of derivatives through the substitution of the bromine atom could lead to a new class of compounds with potentially interesting properties. For example, conversion of the bromomethyl group to other functional groups could yield novel alcohols, amines, or nitriles with a unique carbon skeleton. The lack of current research means that this area is wide open for exploration.

Potential for Interdisciplinary Applications of this compound Derivatives

While there are no documented interdisciplinary applications for this compound itself, its derivatives could hold promise in various fields. By functionalizing the bromomethyl group, it may be possible to synthesize molecules with applications in materials science or medicinal chemistry. For instance, the introduction of polymerizable groups could lead to the development of new polymers with tailored properties.

In the context of medicinal chemistry, the lipophilic backbone of the molecule could be of interest for designing new therapeutic agents. The introduction of pharmacologically active moieties could result in new drug candidates whose solubility and pharmacokinetic properties are influenced by the 3-methyl-1-ethoxypentane scaffold. However, it must be emphasized that these potential applications are speculative and would require significant foundational research to be realized. The first step would be the development of a reliable and scalable synthesis for this compound and a thorough characterization of its chemical reactivity.

Q & A

What are the primary synthetic routes for 3-(Bromomethyl)-1-ethoxy-3-methylpentane, and how do reaction conditions influence yield?

Basic Methodological Answer:

The compound can be synthesized via alkylation of a tertiary alcohol precursor. A two-step approach is common:

Etherification : React 3-methylpentan-1-ol with ethyl bromide under basic conditions (e.g., NaH in THF) to introduce the ethoxy group.

Bromination : Treat the intermediate with HBr in the presence of a catalyst (e.g., PBr₃) to substitute the hydroxyl group with bromine.

Key Considerations : Excess HBr and controlled temperature (0–5°C) minimize elimination side reactions. Yields typically range from 60–75% under optimized conditions .

How does steric hindrance in this compound affect its reactivity in nucleophilic substitution (SN2 vs. SN1)?

Basic Methodological Answer:

The branched 3-methylpentane backbone creates significant steric hindrance around the bromomethyl group, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures).

Experimental Validation : Kinetic studies using conductivity measurements or trapping intermediates (e.g., AgNO₃ for carbocation stability) confirm the dominance of SN1 pathways. Competing elimination (E1) is observed at higher temperatures (>50°C) .

What advanced techniques are used to optimize regioselectivity in alkylation reactions involving this compound?

Advanced Methodological Answer:

To enhance regioselectivity:

- Microwave-Assisted Synthesis : Reduces reaction time and improves control over byproduct formation (e.g., pent-2-ene).

- Directed Metalation : Use of Lewis acids (e.g., AlCl₃) to direct bromine migration during alkylation steps.

- Computational Modeling : DFT calculations predict transition-state geometries, guiding solvent selection (e.g., DMF vs. acetonitrile) .

How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

Advanced Methodological Answer:

- ¹H NMR : The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (OCH₂).

- ¹³C NMR : The quaternary carbon bearing bromine appears at δ 40–45 ppm, while the ethoxy carbons resonate at δ 15–18 ppm (CH₃) and 60–65 ppm (OCH₂).

- NOESY : Confirms spatial proximity between the bromomethyl group and adjacent methyl branches, critical for stereochemical assignments .

What strategies mitigate elimination side products during synthesis?

Basic Methodological Answer:

- Low-Temperature Reactions : Maintain temperatures below 20°C to suppress E1/E2 pathways.

- Protic Solvent Selection : Use ethanol/water mixtures to stabilize carbocation intermediates in SN1 reactions.

- Additive Optimization : Inclusion of NaI or KI promotes bromide exchange, reducing β-hydride elimination .

How is this compound utilized in synthesizing paramagnetic ligands for catalytic applications?

Advanced Methodological Answer:

The bromomethyl group undergoes alkylation with paramagnetic moieties (e.g., tetramethylpyrrolidinyloxyl radicals) to create spin-labeled intermediates.

Procedure :

React this compound with a nitroxide radical (e.g., TEMPO derivative) in acetonitrile under N₂.

Monitor progress via EPR spectroscopy to confirm radical incorporation.

These ligands are used in studying electron transfer mechanisms in organometallic catalysts .

What analytical methods validate purity and stability under storage conditions?

Basic Methodological Answer:

- GC-MS : Detects volatile impurities (e.g., residual ethyl bromide) with detection limits <0.1%.

- Karl Fischer Titration : Measures water content (<50 ppm) to assess hydrolytic stability.

- Accelerated Stability Testing : Store at 4°C in amber vials with molecular sieves; monitor bromine loss via ion chromatography over 6 months .

How does solvent polarity influence the compound’s reactivity in cross-coupling reactions?

Advanced Methodological Answer:

In Suzuki-Miyaura couplings:

- Polar Aprotic Solvents (DMSO, DMF) : Enhance oxidative addition rates with Pd catalysts but may degrade the ethoxy group.

- Nonpolar Solvents (Toluene) : Favor boronic acid coupling but require higher temperatures (80–100°C).

Optimization via DoE (Design of Experiments) identifies toluene/water biphasic systems as ideal for balancing reactivity and stability .

What computational tools predict the compound’s environmental fate and toxicity?

Advanced Methodological Answer:

- EPI Suite : Estimates biodegradation half-life (t₁/₂ = 120 days) and bioaccumulation potential (log Kow = 2.8).

- DEREK Nexus : Flags bromine as a structural alert for hepatotoxicity, guiding safer derivative design.

- Molecular Dynamics : Simulates interactions with cytochrome P450 enzymes to predict metabolic pathways .

How is isotopic labeling (e.g., deuterium) achieved for mechanistic studies?

Advanced Methodological Answer:

- Deuterium Exchange : React the compound with D₂O in the presence of Pd/C at 80°C to replace bromine with deuterium at the methyl position.

- Synthesis of ¹³C-Labeled Derivatives : Use ¹³C-enriched ethyl bromide during etherification, confirmed via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.